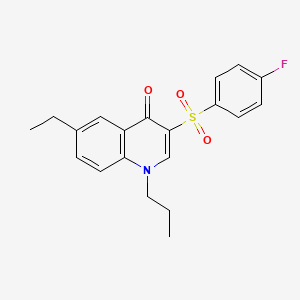

1-Chloro-4-methyl-6-nitroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

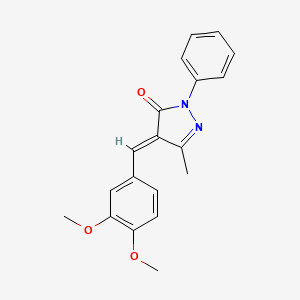

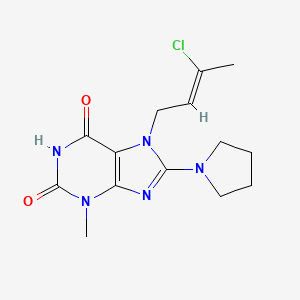

“1-Chloro-4-methyl-6-nitroisoquinoline” is a chemical compound with the molecular weight of 222.63 . It is a solid at room temperature and should be stored in a refrigerator .

Synthesis Analysis

The synthesis of isoquinoline derivatives, including “1-Chloro-4-methyl-6-nitroisoquinoline”, has been a topic of interest in medicinal chemistry . The synthetic route often involves the reaction of methyl substituted anilines with malonic acid .Molecular Structure Analysis

The molecular structure of “1-Chloro-4-methyl-6-nitroisoquinoline” can be represented by the InChI code:1S/C10H7ClN2O2/c1-6-2-3-8-7 (9 (6)13 (14)15)4-5-12-10 (8)11/h2-5H,1H3 . Physical And Chemical Properties Analysis

“1-Chloro-4-methyl-6-nitroisoquinoline” is a solid at room temperature . It has a molecular weight of 222.63 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

1-Chloro-4-methyl-6-nitroisoquinoline and its derivatives are valuable intermediates in organic synthesis, offering pathways to develop various chemical structures due to their reactivity.

Amination and Alkylation : One study demonstrated the amination of nitroisoquinolines, including derivatives similar to 1-Chloro-4-methyl-6-nitroisoquinoline, using liquid methylamine solution and potassium permanganate to produce mono- or bis(methylamino)-substituted nitro compounds. This process showcases the regioselectivity controlled by the interaction of frontal molecular orbitals of the reagents (Woźniak & Nowak, 1994).

Electron Transfer Reactions : Another research explored electron transfer reactions in 5-nitroisoquinolines, preparing 1-Chloromethyl-5-nitroisoquinoline as a reductive alkylating agent. This compound showed unique reactivity in C-alkylation via an SR^1 mechanism, highlighting its potential in synthesizing new chemical entities with specific functional groups (Vanelle et al., 1994).

Novel Acyl Transfer Catalysts : Research into acyl transfer catalysts involved synthesizing novel compounds from 1-chloro-5-nitroisoquinoline, indicating the compound's utility in developing catalysts that facilitate acyl transfer reactions. This exploration into catalysis could open new avenues for chemical synthesis and transformations (Chen Pei-ran, 2008).

Material Synthesis and Characterization

The versatile chemical framework of 1-Chloro-4-methyl-6-nitroisoquinoline allows for the synthesis of materials with potential applications in electronics, photonics, and as chemical sensors.

Synthesis of Quinoline Derivatives : The compound's reactivity was utilized in the synthesis of quinoline derivatives, showcasing its role in creating complex molecules that could have applications in material science and organic electronics (Achmatowicz et al., 2008).

Crystal Structure Analysis : Studies on crystal structures involving derivatives of isoquinoline with various substituents highlight the potential of these compounds in designing new materials with specific optical or electronic properties. The detailed analysis of hydrogen-bonded structures provides insights into molecular packing, which is crucial for material properties (Gotoh & Ishida, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-4-methyl-6-nitroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-12-10(11)8-3-2-7(13(14)15)4-9(6)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQVNDGXSBWYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2798639.png)

![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2798640.png)

![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)

![2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)

![Ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2798650.png)